molecular formula C10H14O4S B14678642 Benzene, [(2,2-dimethoxyethyl)sulfonyl]- CAS No. 32501-95-4

Benzene, [(2,2-dimethoxyethyl)sulfonyl]-

Katalognummer: B14678642
CAS-Nummer: 32501-95-4
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: QZECCVQKPJLQAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, where a [(2,2-dimethoxyethyl)sulfonyl] group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- typically involves the reaction of benzene with [(2,2-dimethoxyethyl)sulfonyl] chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

C6H6+ClSO2CH2CH(OCH3)2C6H5SO2CH2CH(OCH3)2+HCl\text{C}_6\text{H}_6 + \text{ClSO}_2\text{CH}_2\text{CH(OCH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH(OCH}_3\text{)}_2 + \text{HCl} C6​H6​+ClSO2​CH2​CH(OCH3​)2​→C6​H5​SO2​CH2​CH(OCH3​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, [(2,2-dimethoxyethyl)sulfanyl]-
  • Benzene, [(2-methoxyethyl)sulfonyl]-
  • Benzene, [(dichloromethyl)sulfonyl]-

Uniqueness

Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is unique due to its specific [(2,2-dimethoxyethyl)sulfonyl] group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

32501-95-4

Molekularformel

C10H14O4S

Molekulargewicht

230.28 g/mol

IUPAC-Name

2,2-dimethoxyethylsulfonylbenzene

InChI

InChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI-Schlüssel

QZECCVQKPJLQAW-UHFFFAOYSA-N

Kanonische SMILES

COC(CS(=O)(=O)C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.